A Technical Guide to the Synthesis and Characterization of 4-[2-(acetylamino)ethoxy]benzoic acid
A Technical Guide to the Synthesis and Characterization of 4-[2-(acetylamino)ethoxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-[2-(acetylamino)ethoxy]benzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. This document details two primary synthetic routes: the Williamson ether synthesis and the N-acetylation of an amino precursor. Furthermore, it outlines the expected physicochemical properties and provides a thorough guide to the characterization of the title compound using various spectroscopic techniques. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of novel organic compounds.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 4-[2-(acetylamino)ethoxy]benzoic acid is presented in Table 1. This includes its molecular formula, weight, and predicted and observed spectral characteristics.
Table 1: Physicochemical and Spectroscopic Data for 4-[2-(acetylamino)ethoxy]benzoic acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | --INVALID-LINK--[1] |
| Molecular Weight | 223.22 g/mol | --INVALID-LINK--[1] |
| CAS Number | 297137-62-3 | --INVALID-LINK--[1] |
| Melting Point | 176.93 °C (Predicted) | --INVALID-LINK--[2] |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted: δ 12.5 (s, 1H, COOH), 8.1 (t, 1H, NH), 7.9 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.1 (t, 2H, OCH₂), 3.4 (q, 2H, NCH₂), 1.8 (s, 3H, COCH₃) | Based on similar structures |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted: δ 169.0 (C=O, amide), 167.5 (C=O, acid), 162.0 (Ar-C-O), 131.5 (Ar-C), 123.0 (Ar-C-COOH), 114.5 (Ar-C), 66.0 (OCH₂), 39.0 (NCH₂), 22.5 (COCH₃) | --INVALID-LINK--[1] (data available) |
| IR (KBr, cm⁻¹) | Predicted: 3300 (N-H stretch), 3000-2500 (O-H stretch, acid), 1700 (C=O stretch, acid), 1640 (C=O stretch, amide I), 1550 (N-H bend, amide II), 1250 (C-O stretch, ether) | Based on similar structures |
| Mass Spectrometry (GC-MS) | m/z 121 | --INVALID-LINK--[1] |
Synthesis Protocols
Two primary synthetic routes for 4-[2-(acetylamino)ethoxy]benzoic acid are presented below. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Williamson Ether Synthesis
This method involves the O-alkylation of 4-hydroxybenzoic acid with N-(2-chloroethyl)acetamide. This approach is well-suited for larger scale synthesis.[2][3]
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Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.
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Base Addition: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (1.5 eq), to the solution.
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Initial Reflux: Heat the mixture to reflux and stir for 1 hour to ensure the formation of the phenoxide salt.
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Alkylating Agent Addition: Slowly add N-(2-chloroethyl)acetamide (1.2 eq) to the reaction mixture.
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Reaction: Continue to reflux the mixture for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure.
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Extraction: Dissolve the residue in water and acidify with a dilute solution of hydrochloric acid to a pH of approximately 4-5. The product will precipitate out of the solution.
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Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-[2-(acetylamino)ethoxy]benzoic acid.
N-acetylation of 4-(2-aminoethoxy)benzoic acid
This alternative route involves the acylation of the primary amine of 4-(2-aminoethoxy)benzoic acid using acetic anhydride. This method is often preferred for smaller laboratory-scale preparations due to its simplicity and high yields.[2][4]
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Dissolution: In a round-bottom flask, dissolve 4-(2-aminoethoxy)benzoic acid (1.0 eq) in a suitable solvent such as a mixture of water and a water-miscible organic solvent like dioxane or THF.
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Base Addition: Add a slight excess of a mild base, such as sodium bicarbonate (2.0 eq), to the solution to neutralize the generated acetic acid.
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Acylating Agent Addition: Cool the solution in an ice bath and slowly add acetic anhydride (1.2 eq) dropwise with vigorous stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Workup: Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 4-5. The product will precipitate out of the solution.
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Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from an appropriate solvent to obtain pure 4-[2-(acetylamino)ethoxy]benzoic acid.
Characterization Methodologies
To confirm the identity and purity of the synthesized 4-[2-(acetylamino)ethoxy]benzoic acid, a combination of spectroscopic methods should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆.
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¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher instrument. The spectrum is expected to show distinct signals for the aromatic protons, the ethoxy chain protons, the acetyl methyl protons, the amide proton, and the carboxylic acid proton.
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¹³C NMR Spectroscopy: Obtain the carbon-13 NMR spectrum. The spectrum should reveal signals corresponding to the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the carbons of the ethoxy linker, and the acetyl methyl carbon.
Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Key vibrational bands to identify include the broad O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the acid and the amide (Amide I band), and the N-H bend (Amide II band).
Mass Spectrometry (MS)
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Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC) or Liquid Chromatography (LC).
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Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
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Mass Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. This will confirm the molecular weight of the compound.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the synthetic pathways and the general workflow for the characterization of 4-[2-(acetylamino)ethoxy]benzoic acid.
Caption: Synthetic routes to 4-[2-(acetylamino)ethoxy]benzoic acid.
Caption: General workflow for the characterization of the synthesized compound.
References
- 1. 4-[2-(Acetylamino)ethoxy]benzoic acid | C11H13NO4 | CID 660645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[2-(acetylamino)ethoxy]benzoic acid (297137-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. benchchem.com [benchchem.com]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
